1-(tert-Butylsulfanyl)-2-methylbenzene
Description
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBLSLTYWIYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-Butylsulfanyl)-2-methylbenzene typically involves the reaction of 2-methylbenzenethiol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the tert-butyl chloride, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include dichloromethane or toluene.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1-(tert-Butylsulfanyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while further oxidation can produce the sulfone.
Scientific Research Applications
1-(tert-Butylsulfanyl)-2-methylbenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals that target specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism by which 1-(tert-Butylsulfanyl)-2-methylbenzene exerts its effects depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, sulfur-containing compounds are known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Table 1: Key Structural and Inferred Physicochemical Properties
Notes:
- *Boiling points for tert-butylbenzene and thioanisole are experimentally verified; values for this compound are inferred based on molecular weight and substituent effects.
- †Higher than tert-butylbenzene due to increased molecular weight and sulfur’s polarizability.
- ‡Moderate polarity arises from the sulfur atom’s electronegativity and steric hindrance from tert-butyl.
Electronic and Steric Effects
Comparison with Fluorinated and Nitro Derivatives
The compound 1-(tert-Butylsulfanyl)-2-fluoro-4-nitrobenzene () demonstrates how electron-withdrawing groups (–F, –NO₂) alter reactivity. These substituents deactivate the ring, directing electrophilic attacks to specific positions, unlike the methyl group in the target compound, which may promote ortho/para substitution.
Toxicity and Environmental Impact
- tert-Butylbenzene : The U.S. EPA reports provisional toxicity values, including a reference concentration (RfC) of 0.03 mg/m³ for chronic inhalation exposure .
- This compound: No direct toxicity data are available. However, sulfur-containing aromatics often exhibit higher toxicity due to metabolic activation or reactive sulfur intermediates.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(tert-Butylsulfanyl)-2-methylbenzene?
The synthesis typically involves thiol-alkylation or acid-mediated cyclization strategies. For example, acid-mediated cyclization of precursors like 2-[(tert-butylsulfanyl)methyl]benzenes under controlled conditions (e.g., using HCl or H₂SO₄) can yield the target compound. Solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature control (25–80°C) are critical to minimize side reactions like sulfoxide formation . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm purity (>98%) and structural integrity .
Q. How can researchers validate the structural identity of this compound?
Use a combination of:
- Spectroscopic methods : NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, particularly distinguishing the tert-butylsulfanyl (δ 1.3–1.5 ppm for CH₃) and methylbenzene groups.
- Mass spectrometry : HRMS to confirm molecular weight (C₁₁H₁₆S; calc. 180.10 g/mol) .
- X-ray crystallography : For definitive stereochemical confirmation, though this requires high-purity crystalline samples .
Advanced Research Questions
Q. What role does the tert-butylsulfanyl group play in modulating electronic properties for catalytic applications?
The tert-butylsulfanyl group acts as a steric shield and electron-donating substituent, influencing reaction kinetics in cross-coupling or polymerization reactions. Computational studies (e.g., DFT calculations) can model its electron-donating effects via Hammett parameters (σₚ ≈ -0.15) . Experimental validation involves comparing reaction rates with analogs (e.g., methylsulfanyl derivatives) in Suzuki-Miyaura couplings .
Q. How can regioselectivity be controlled in electrophilic aromatic substitution (EAS) reactions involving this compound?
The methyl group at position 2 directs EAS to the para position, while the bulky tert-butylsulfanyl group at position 1 sterically hinders ortho substitution. Methodological approaches include:
Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?
- Data triangulation : Cross-reference experimental results (e.g., kinetic isotope effects) with DFT-calculated activation energies.
- Purity verification : Use HPLC or GC-MS to rule out impurities (>98% purity per COA standards) as a source of discrepancies .
- Solvent effect analysis : Replicate calculations with explicit solvent models (e.g., PCM or SMD) to align with observed solvent-dependent trends .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
